Calcium bis(phenylacetate)
Description
Calcium bis(phenylacetate) is the calcium salt of phenylacetic acid (C₈H₈O₂), with the chemical formula Ca(C₈H₇O₂)₂ and a molecular weight of 310.36 g/mol . Phenylacetic acid itself is a monocarboxylic acid with a benzene ring attached to an acetic acid group. The calcium salt form enhances stability and modifies solubility compared to the free acid.
Key properties of calcium bis(phenylacetate) include:
- Structural Features: Two phenylacetate anions (C₈H₇O₂⁻) bound to a calcium cation (Ca²⁺).
- Potential Applications: Inferred from phenylacetate’s biological activities, such as anticancer effects (e.g., apoptosis induction in osteosarcoma cells) and interactions with ruminal microbiota .
Properties
CAS No. |
52009-49-1 |
|---|---|
Molecular Formula |
C8H8CaO2 |
Molecular Weight |
176.23 g/mol |
IUPAC Name |
calcium;2-phenylacetate |
InChI |
InChI=1S/C8H8O2.Ca/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10); |
InChI Key |
JDICLWMEMJDYQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Ca+2] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O.[Ca] |
Other CAS No. |
52009-49-1 |
Related CAS |
103-82-2 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium bis(phenylacetate) can be synthesized through the reaction of calcium hydroxide with phenylacetic acid. The reaction typically involves dissolving calcium hydroxide in water and then adding phenylacetic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of calcium bis(phenylacetate) and water as a byproduct.
Industrial Production Methods
In industrial settings, the production of calcium bis(phenylacetate) may involve more efficient and scalable methods. One such method includes the use of calcium chloride and sodium phenylacetate in an aqueous medium. The reaction proceeds with the precipitation of calcium bis(phenylacetate), which can then be filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(phenylacetate) undergoes various chemical reactions, including:
Oxidation: The phenylacetate moiety can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can convert the phenylacetate group to phenylethanol derivatives.
Substitution: The phenylacetate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenylacetates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylethanol derivatives.
Substitution: Substituted phenylacetates.
Scientific Research Applications
Calcium bis(phenylacetate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phenylacetate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of calcium bis(phenylacetate) involves its interaction with various molecular targets and pathways. In biological systems, the phenylacetate moiety can interact with enzymes and receptors, modulating their activity. The calcium ion plays a role in stabilizing the compound and facilitating its interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sodium Phenylacetate and Ammonium Phenylacetate
| Parameter | Calcium Bis(phenylacetate) | Sodium Phenylacetate | Ammonium Phenylacetate |
|---|---|---|---|
| Molecular Formula | Ca(C₈H₇O₂)₂ | C₈H₇O₂Na | C₈H₉O₂N |
| Molecular Weight | 310.36 g/mol | 158.13 g/mol | 167.16 g/mol |
| Cation | Ca²⁺ | Na⁺ | NH₄⁺ |
| Solubility | Low (inferred) | High (water-soluble) | Moderate |
| Applications | Research, microbial studies | Urea cycle disorder treatment (general knowledge) | Laboratory reagent |
- Key Differences :
- Sodium phenylacetate is widely used clinically to treat hyperammonemia by conjugating with glutamine to enhance nitrogen excretion . Calcium bis(phenylacetate) may instead influence calcium-dependent pathways or microbial communities (e.g., Oscillospira and Akkermansia in rumen) .
- Ammonium phenylacetate is less common in medical applications but serves as a reagent in synthetic chemistry .
Comparison with Other Calcium Salts
Calcium Gluconate and Calcium Bisglycinate Chelate
| Parameter | Calcium Bis(phenylacetate) | Calcium Gluconate | Calcium Bisglycinate Chelate |
|---|---|---|---|
| Molecular Formula | Ca(C₈H₇O₂)₂ | C₁₂H₂₂CaO₁₄ | Ca(C₂H₄NO₂)₂ |
| Molecular Weight | 310.36 g/mol | 430.42 g/mol | 188.20 g/mol |
| Bioavailability | Moderate (inferred) | High (IV/oral) | Very High (chelated form) |
| Applications | Research, niche uses | Hypocalcemia treatment | Dietary supplements |
- Key Differences: Calcium Gluconate: Highly water-soluble and used intravenously for acute hypocalcemia . Calcium Bisglycinate: Chelated structure enhances intestinal absorption, making it superior for dietary supplementation .
Comparison with Phenylacetate Esters
Ethyl Phenylacetate and Isobutyl Phenylacetate
| Parameter | Calcium Bis(phenylacetate) | Ethyl Phenylacetate | Isobutyl Phenylacetate |
|---|---|---|---|
| Structure | Ionic salt | Ester (C₈H₇O₂C₂H₅) | Ester (C₈H₇O₂C₄H₉) |
| Volatility | Non-volatile | Volatile | Volatile |
| Applications | Pharmaceutical research | Fragrance/flavor industry | Perfume additive |
- Key Differences: Esters: Used in cosmetics and food industries due to aromatic volatility . Calcium Bis(phenylacetate): Polar, non-volatile, and suited for controlled-release formulations or microbial studies .
Q & A
Q. What are the established synthetic routes for Calcium bis(phenylacetate), and how do reaction conditions influence yield?
Calcium bis(phenylacetate) can be synthesized via thermal decomposition of calcium phenylacetate salts under a carbon dioxide atmosphere. This method, adapted from ketone production protocols, involves heating the calcium salt to 130–150°C to prevent free lime formation, which can reduce yields. For mixed ketone synthesis, combining calcium phenylacetate with cheaper salts (e.g., calcium acetate) in excess optimizes cost-efficiency and yield . Purity is confirmed through elemental analysis and crystallization, with typical yields around 51% in controlled conditions .
Q. How is Calcium bis(phenylacetate) characterized structurally, and what analytical methods are critical for validation?
Structural characterization relies on X-ray crystallography for solid-state analysis and NMR (¹H/¹³C) for solution-phase confirmation. Infrared spectroscopy identifies carboxylate bonding (asymmetric COO⁻ stretch ~1550 cm⁻¹). Elemental analysis (C, H, O) validates stoichiometry, while thermogravimetric analysis (TGA) assesses thermal stability . For enzymatic studies, calcium-dependent assays (e.g., paraoxonase activity) require verifying the absence of free calcium ions to avoid interference .
Q. What are the standard protocols for assessing Calcium bis(phenylacetate) stability in biological matrices?
Stability studies in plasma or serum involve incubating the compound at 37°C and measuring degradation via HPLC or LC-MS over time. Use calcium-chelating agents (e.g., EDTA) to distinguish between chemical hydrolysis and enzymatic breakdown. For in vitro models, maintain physiological pH (7.4) and ionic strength to mimic systemic conditions .
Advanced Research Questions
Q. How do conflicting pharmacokinetic data on phenylacetate derivatives inform dosing strategies for Calcium bis(phenylacetate) in disease models?
Plasma exposure of phenylacetic acid (PAA), the active metabolite, varies between patient groups (e.g., hepatic encephalopathy vs. cancer). In hepatic studies, PAA accumulation correlates with ammonia reduction but not neurotoxicity, unlike in cancer trials. Researchers should design dose-escalation studies with frequent plasma sampling to establish therapeutic windows, prioritizing renal/hepatic function monitoring due to PAA’s excretion pathways .
Q. What experimental designs resolve discrepancies in Calcium bis(phenylacetate)’s mechanism of action across cancer and metabolic studies?
In osteosarcoma models, phenylacetate induces apoptosis via p21Cip1 upregulation and Bcl-2/Bax modulation , while in hepatic encephalopathy, it lowers ammonia by enhancing urea cycle scavenging . To reconcile these, use isotopic tracing (¹³C-phenylacetate) in dual-disease models to track metabolic fate. Parallel assays (e.g., caspase-3 activity for apoptosis vs. ureagenesis markers) can delineate context-dependent pathways .
Q. What methodological pitfalls arise when studying Calcium bis(phenylacetate) in enzymatic systems, and how are they mitigated?
Paraoxonase 1 (PON1) assays using phenylacetate as a substrate require strict calcium control, as catalytic activity depends on two calcium-binding sites. Contaminating free calcium ions (e.g., from buffer salts) may artificially inflate activity. Use calcium-free buffers with 0.1–1.0 mM exogenous CaCl₂, validated by atomic absorption spectroscopy. Include negative controls with EDTA to confirm calcium dependency .
Q. How can computational modeling optimize Calcium bis(phenylacetate) formulation for enhanced bioavailability?
Molecular dynamics simulations predict solubility and stability in different solvents (e.g., water vs. DMSO). Pair with in vitro permeability assays (Caco-2 monolayers) to identify co-solvents or nanoencapsulation strategies. For oral formulations, simulate intestinal pH gradients to assess dissociation kinetics of the calcium-phenolate complex .
Methodological Notes
- References : Prioritize primary literature from clinical trials (e.g., NCT studies) and high-impact journals (e.g., Cancer Research, Polyhedron) .
- Data Validation : Cross-check pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) against species-specific metabolic rates in preclinical models .
- Ethical Compliance : For in vivo studies, adhere to guidelines for hyperammonemia or cancer models, including endpoint criteria and humane dosing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
